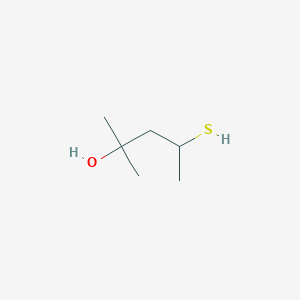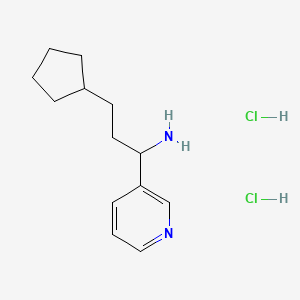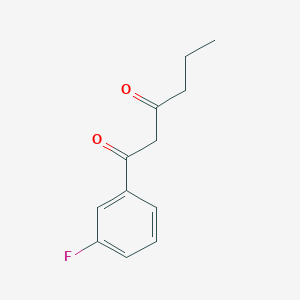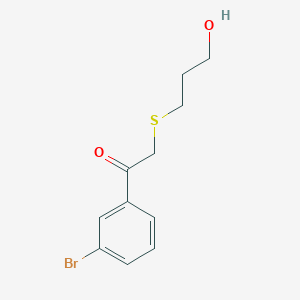
n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine is a chemical compound with the molecular formula C9H19F3N2 It is a derivative of butanediamine, characterized by the presence of trifluoromethyl groups and ethyl and propyl substituents
Métodos De Preparación
The synthesis of n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-butanediamine with ethyl and propyl halides in the presence of a base to introduce the ethyl and propyl groups. The trifluoromethyl groups can be introduced through the use of trifluoromethylating agents. Industrial production methods may involve large-scale reactions using similar synthetic routes, optimized for yield and purity.
Análisis De Reacciones Químicas
n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mecanismo De Acción
The mechanism of action of n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The ethyl and propyl groups contribute to its overall molecular shape and reactivity, influencing its binding to enzymes and receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.
Comparación Con Compuestos Similares
n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine can be compared with other similar compounds, such as:
1,3-Butanediamine: The parent compound, lacking the trifluoromethyl, ethyl, and propyl groups.
Trifluoromethylated amines: Compounds with similar trifluoromethyl groups but different alkyl substituents.
Fluorinated diamines: Compounds with fluorine atoms in different positions or configurations.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H19F3N2 |
|---|---|
Peso molecular |
212.26 g/mol |
Nombre IUPAC |
3-N-ethyl-4,4,4-trifluoro-3-N-propylbutane-1,3-diamine |
InChI |
InChI=1S/C9H19F3N2/c1-3-7-14(4-2)8(5-6-13)9(10,11)12/h8H,3-7,13H2,1-2H3 |
Clave InChI |
AMHYAPHOFPFEEH-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC)C(CCN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B13487742.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid](/img/structure/B13487748.png)
![2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)



![tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13487786.png)
![9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487793.png)

![3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride](/img/structure/B13487798.png)
![[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13487814.png)

